molecular formula C26H23Cl3N2O3 B11047087 9-Chloro-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11047087
M. Wt: 517.8 g/mol
InChI Key: UOFHDOCBXKTNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-5-[9-CHLORO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-ISOPROPOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple chlorinated aromatic rings and a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

The synthesis of 3-CHLORO-5-[9-CHLORO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-ISOPROPOXYPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure This can be achieved through a series of cyclization reactions involving appropriate precursors The chlorination of the aromatic rings is usually performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and alcohols.

Scientific Research Applications

3-CHLORO-5-[9-CHLORO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-ISOPROPOXYPHENYL METHYL ETHER has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its complex structure and multiple functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated aromatic rings and the pyrazolo[1,5-c][1,3]benzoxazine core can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other chlorinated aromatic compounds and pyrazolo[1,5-c][1,3]benzoxazine derivatives. Compared to these, 3-CHLORO-5-[9-CHLORO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-ISOPROPOXYPHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 3-CHLORO-5-[9-CHLORO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-METHOXYPHENYL METHYL ETHER
  • 3-CHLORO-5-[9-CHLORO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-ETHOXYPHENYL METHYL ETHER

These compounds share a similar core structure but differ in the nature of the substituents, which can significantly affect their reactivity and applications.

Properties

Molecular Formula

C26H23Cl3N2O3

Molecular Weight

517.8 g/mol

IUPAC Name

9-chloro-5-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)-2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H23Cl3N2O3/c1-14(2)33-25-20(29)10-16(11-24(25)32-3)26-31-22(19-12-18(28)8-9-23(19)34-26)13-21(30-31)15-4-6-17(27)7-5-15/h4-12,14,22,26H,13H2,1-3H3

InChI Key

UOFHDOCBXKTNAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.